Indophenol blue

Description

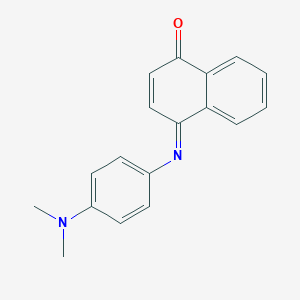

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZJGENLTNRAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059623 | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-31-0, 136023-77-3 | |

| Record name | Indophenol blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indophenol blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indophenol blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOPHENOL BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indophenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indophenol (B113434) blue and its derivatives are a class of organic dyes characterized by their intense blue color. The core structure, indophenol, has the chemical formula OC₆H₄NC₆H₄OH.[1] These compounds are significant in various scientific and industrial fields, including as redox and pH indicators, in the manufacturing of hair dyes and textiles, and in analytical chemistry for the quantification of substances like ammonia (B1221849) and phenols.[2][3] The synthesis of indophenol blue is primarily achieved through two key pathways: the Berthelot reaction and the Gibbs reaction. This guide provides a detailed technical overview of these synthesis routes, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

The Berthelot Reaction

The Berthelot reaction, first described in 1859, is a well-established method for the formation of this compound, particularly in the context of ammonia detection.[1] The reaction involves the oxidative coupling of a phenol (B47542) with a source of ammonia in the presence of a hypochlorite (B82951) solution under alkaline conditions.[4]

Reaction Mechanism:

The reaction proceeds in three main steps:

-

Formation of Monochloramine: In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine.[5]

-

Formation of Quinonechlorimine: The monochloramine then reacts with a phenol molecule to form a quinonechlorimine intermediate. This step is often the rate-determining step and can be accelerated by a catalyst.[5]

-

Formation of Indophenol: The quinonechlorimine intermediate undergoes electrophilic substitution with a second molecule of phenol to yield the indophenol dye.[5]

A catalyst, most commonly sodium nitroprusside, is often employed to increase the reaction rate.[6]

Illustrative Diagram of the Berthelot Reaction Pathway:

Caption: The Berthelot reaction pathway for the synthesis of this compound.

The Gibbs Reaction

The Gibbs reaction is another important pathway for the synthesis of indophenol dyes. This reaction involves the coupling of a phenol with a quinonechloroimide, typically 2,6-dichloroquinone-4-chloroimide (B1671506) (Gibbs reagent), in an alkaline solution.[7]

Reaction Mechanism:

The Gibbs reagent acts as an electrophile, and the reaction proceeds through the nucleophilic attack of a phenoxide ion at the unsubstituted position para to the hydroxyl group of the phenol. If the para position is blocked, the reaction may not proceed or may lead to other products.

Illustrative Diagram of the Gibbs Reaction Pathway:

Caption: The Gibbs reaction pathway for the synthesis of an indophenol dye.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis and analysis of this compound, primarily through the Berthelot reaction, as it is the most common method for quantification.

Table 1: Reaction Conditions for this compound Synthesis (Berthelot Method)

| Parameter | Typical Range/Value | Notes |

| pH | 9.7 - 11.5 | Optimal pH is crucial for the reaction kinetics.[8] |

| Temperature | Room Temperature to 37°C | Higher temperatures can accelerate the reaction but may also lead to decomposition. |

| Catalyst | Sodium Nitroprusside | Used to increase the rate of the reaction between monochloramine and phenol.[6] |

| Phenolic Compound | Phenol, Sodium Salicylate, o-phenylphenol, Thymol | Salicylate and o-phenylphenol are less toxic alternatives to phenol.[4][9] |

| Oxidizing Agent | Sodium Hypochlorite | The concentration needs to be carefully controlled. |

Table 2: Spectroscopic and Analytical Parameters of this compound

| Parameter | Value | Reference |

| λmax (in alkaline solution) | ~630 - 640 nm | [5][10] |

| Molar Absorptivity (ε) | Varies with conditions | - |

| Linearity Range (for NH₃ determination) | 0 - 0.6 mg L⁻¹ | [6] |

| Limit of Detection (LOD) for NH₃ | 0.026 - 0.2 µM | [9][11] |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Berthelot Reaction (for Ammonia Quantification)

This protocol is adapted for the colorimetric determination of ammonia.

Reagents:

-

Phenol Reagent: Dissolve 10 g of phenol and 50 mg of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle at 4°C.

-

Alkaline Hypochlorite Reagent: Mix 25 mL of a commercial sodium hypochlorite solution (containing ~5% available chlorine) with 75 mL of 0.5 M sodium hydroxide (B78521) solution. This solution should be prepared fresh.

-

Ammonia Standard Solution: Prepare a stock solution of 1000 mg/L ammonia-nitrogen from ammonium (B1175870) chloride. Prepare working standards by serial dilution.

Procedure:

-

To 5 mL of the sample or standard solution in a test tube, add 2 mL of the Phenol Reagent and mix thoroughly.

-

Add 2 mL of the Alkaline Hypochlorite Reagent and mix again.

-

Allow the color to develop for at least 30 minutes at room temperature in the dark.

-

Measure the absorbance of the solution at approximately 640 nm using a spectrophotometer.

-

Construct a calibration curve using the absorbance values of the standard solutions to determine the concentration of ammonia in the sample.

Protocol 2: General Synthesis of an Indophenol Dye via the Gibbs Reaction

This protocol provides a general method for the synthesis of an indophenol dye using Gibbs reagent.

Reagents:

-

Phenol or a substituted phenol.

-

2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent).

-

Alkaline buffer solution (e.g., borate (B1201080) buffer, pH ~9.4).

-

Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

-

Dissolve the phenolic compound in the alkaline buffer solution.

-

Add a solution of Gibbs reagent in a suitable solvent (e.g., ethanol) to the phenolic solution with stirring.

-

The reaction mixture will typically develop a blue or violet color.

-

Allow the reaction to proceed for a specified time (this may vary depending on the specific reactants).

-

The indophenol dye can be extracted from the aqueous solution using an organic solvent.

-

The organic layer is then separated, dried, and the solvent is evaporated to yield the crude indophenol product.

-

Purification can be achieved by recrystallization from an appropriate solvent.[12]

Illustrative Diagram of a General Experimental Workflow:

Caption: A generalized workflow for indophenol synthesis and analysis.

Applications

This compound and its derivatives have a wide range of applications:

-

Analytical Chemistry: The Berthelot reaction is a standard method for the colorimetric determination of ammonia in various samples, including water, soil, and biological fluids.[4] It is also used for the quantification of phenols.

-

Redox Indicators: The reversible reduction of the blue indophenol to a colorless leuco-indophenol form makes it a useful redox indicator in biological and chemical systems.[2]

-

Dyes and Pigments: Indophenol derivatives are used in the formulation of hair dyes and in the textile industry.[1][3]

-

Industrial Applications: They also find use as intermediates in the synthesis of sulfur dyes.[3]

Conclusion

The synthesis of this compound, primarily through the Berthelot and Gibbs reactions, provides versatile and robust methods for obtaining these important dye molecules. The Berthelot reaction is particularly significant for its application in the sensitive and reliable quantification of ammonia. A thorough understanding of the reaction mechanisms, optimal conditions, and experimental protocols is crucial for researchers and professionals working in fields that utilize these colorful and functional compounds. The data and protocols presented in this guide offer a solid foundation for the successful synthesis and application of this compound.

References

- 1. Indophenol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Indophenol derivatives - interesting pH and redox indicators - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Optimization of a salinity-interference-free indophenol method for the determination of ammonium in natural waters using o-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indophenol method | DOC [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

Indophenol Blue: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indophenol (B113434) blue, systematically known as N-(4-Dimethylaminophenyl)-1,4-naphthoquinoneimine (CAS 132-31-0), is a synthetic dye belonging to the indophenol class of compounds.[1][2] Characterized by its vibrant blue color, it serves as a valuable tool in various analytical and biochemical applications.[1][3] This technical guide provides an in-depth overview of the core chemical properties of indophenol blue, alongside detailed experimental protocols and potential applications relevant to research and drug development.

While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide will leverage information on the broader indophenol class and related, well-characterized compounds to provide a comprehensive understanding of its expected behavior and utility.

Core Chemical Properties

This compound's chemical behavior is dictated by its molecular structure, which features a conjugated system responsible for its color and redox activity.[1] Its properties make it suitable for use as both a pH and redox indicator.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 132-31-0 | [2][3] |

| Molecular Formula | C₁₈H₁₆N₂O | [2][3][4] |

| Molecular Weight | 276.33 g/mol | [2][3][4] |

| Appearance | Blue crystalline powder | [3] |

| Melting Point | 168-170 °C | [5] |

| Solubility | Soluble in water | [1] |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [5] |

pH Indicator Properties

Redox Properties

The quinoneimine moiety in this compound's structure allows it to participate in redox reactions, acting as a redox indicator.[1] The reduced form is colorless, while the oxidized form is blue. This property is fundamental to its use in various biochemical assays. Specific redox potential values for this compound are not well-documented.

Spectral Properties

This compound exhibits strong absorbance in the visible spectrum, a key characteristic for its use in spectrophotometric analysis.[1] While a specific molar absorptivity for this compound is not consistently reported, the maximum absorbance (λmax) is generally observed around 600-660 nm, depending on the solvent and pH.

Synthesis of this compound

A general method for the synthesis of N-(4-dialkylaminophenyl)-1,4-naphthoquinoneimines involves the reaction of a 1,4-naphthoquinoneimine with a substituted aniline. A specific, detailed protocol for the synthesis of N-(4-Dimethylaminophenyl)-1,4-naphthoquinoneimine is outlined below, based on established chemical principles for similar compounds.

Experimental Protocol: Synthesis of N-(4-Dimethylaminophenyl)-1,4-naphthoquinoneimine

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Ethanol

-

Acetic acid

-

Sodium hypochlorite (B82951) solution (bleach)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Oxidative Coupling: Dissolve 1,4-naphthoquinone and N,N-dimethyl-p-phenylenediamine in a suitable solvent such as ethanol.

-

Acidification: Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

-

Oxidation: Slowly add an oxidizing agent, such as sodium hypochlorite solution, to the reaction mixture while stirring. The reaction progress can be monitored by the formation of the deep blue color.

-

pH Adjustment: After the reaction is complete, carefully neutralize the mixture with a base (e.g., sodium hydroxide) and then slightly acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the crude this compound precipitate by filtration. Wash the solid with cold water to remove impurities.

-

Recrystallization: Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure, crystalline this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Key Applications and Experimental Protocols

This compound's distinct chemical properties lend it to several important applications in research and clinical diagnostics, particularly in spectrophotometric assays.

Quantification of Ammonia (B1221849): The Berthelot Reaction

The most prominent application of indophenol chemistry is in the determination of ammonia via the Berthelot reaction.[6] In this reaction, ammonia reacts with a phenolic compound and an oxidizing agent in an alkaline medium to form a blue-colored indophenol derivative, which can be quantified spectrophotometrically.

Reagents:

-

Phenol-Nitroprusside Reagent: Dissolve sodium nitroprusside in a phenol (B47542) solution.

-

Alkaline Hypochlorite Solution: A solution of sodium hypochlorite in sodium hydroxide.

-

Ammonia Standard Solutions: A series of solutions with known ammonia concentrations.

Procedure:

-

Sample Preparation: Prepare the sample solution containing an unknown concentration of ammonia. If necessary, dilute the sample to fall within the linear range of the assay.

-

Reaction Mixture: To a set volume of the sample and each standard solution, add the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution.

-

Incubation: Mix the solutions and incubate at a controlled temperature (e.g., 37°C or room temperature) for a specific duration to allow for color development.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance (typically between 630 and 660 nm) using a spectrophotometer.

-

Data Analysis: Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations. Determine the ammonia concentration in the sample by interpolating its absorbance on the standard curve.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively reported, its properties and the chemistry of related 1,4-naphthoquinone compounds suggest potential utility in several areas.

Derivatives of 1,4-naphthoquinone have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] A potential application of this compound or its derivatives could be in high-throughput screening for cytotoxic compounds. A generalized workflow for such an assay is presented below.

The 1,4-naphthoquinone scaffold is present in compounds that have been shown to inhibit various enzymes.[10][11] this compound, as a naphthoquinone derivative, could be explored as a potential enzyme inhibitor or as a chromogenic substrate in enzyme assays. A generalized workflow for screening enzyme inhibitors is depicted below.

Conclusion

This compound is a versatile chemical compound with established utility as a pH and redox indicator, most notably in the colorimetric determination of ammonia. While specific quantitative physicochemical data for this compound remains sparse, its structural relationship to other well-studied indophenols and naphthoquinones provides a strong basis for its application in various biochemical and analytical assays. The detailed protocols and conceptual workflows presented in this guide offer a framework for researchers, scientists, and drug development professionals to effectively utilize this compound and its related chemistry in their work. Further research into the specific properties of this compound is warranted to fully exploit its potential in diverse scientific endeavors.

References

- 1. CAS 132-31-0: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C18H16N2O | CID 67235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 132-31-0 [chemicalbook.com]

- 6. Indophenol - Wikipedia [en.wikipedia.org]

- 7. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of new n-butylamino and sulfur-containing derivatives of polyfluorinated 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of quinone derivatives, such as 1,4-naphthoquinone, on DNA polymerase inhibition and anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,4-Naphthoquinone thiazole urea hybrids bearing morpholine/piperazine: synthesis, crystal structure, aldose reductase and α-glycosidase enzyme inhibition, molecular docking, and electrochemical interaction with dsDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Synthetic Hue: A Technical History of the Discovery of Indophenol Blue

A pivotal moment in the burgeoning field of synthetic dyes, the mid-to-late 19th century witnessed the birth of a vibrant new class of colorants: the indophenols. Among these, Indophenol Blue, a deep and resonant dye, emerged from the crucible of industrial chemistry, its discovery a testament to the era's spirit of empirical investigation and innovation. This technical guide delves into the history of this compound's discovery, presenting the core scientific principles, experimental methodologies, and the brilliant minds who first brought this synthetic color to light.

The discovery of this compound, chemically known as N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is attributed to the pioneering work of French chemist P. Köchlin and German chemist Otto N. Witt in 1881. Their breakthrough was the result of a systematic exploration of the reactions between nitrosated aromatic amines and phenols, a fertile ground for the creation of novel dyestuffs.

The Genesis of a Chromophore: The Core Reaction

The foundational chemistry behind the discovery of this compound lies in the oxidative condensation of a p-nitroso derivative of a tertiary aromatic amine with a naphthol. Specifically, Köchlin and Witt's seminal work, detailed in a French patent filed in 1881, described the reaction of p-nitrosodimethylaniline with α-naphthol in an acidic medium. This reaction forged the characteristic quinone-imine chromophore responsible for the dye's intense blue color.

Experimental Protocol: The Original Synthesis of this compound (Köchlin and Witt, 1881)

While the original patent provides a descriptive account, the following protocol is a reconstruction of the likely experimental steps undertaken by Köchlin and Witt, based on the chemical principles of the time.

Materials:

-

p-Nitrosodimethylaniline

-

α-Naphthol (1-naphthol)

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

Procedure:

-

Dissolution of Reactants: An equimolar amount of p-nitrosodimethylaniline was dissolved in a minimal amount of cold, concentrated hydrochloric acid. In a separate vessel, an equimolar amount of α-naphthol was dissolved in ethanol.

-

Condensation Reaction: The acidic solution of p-nitrosodimethylaniline was slowly added to the ethanolic solution of α-naphthol with constant stirring. The reaction mixture was kept cool to moderate the reaction rate.

-

Formation of the Dye: Upon mixing, a deep blue coloration would have been observed, indicating the formation of this compound. The reaction was likely allowed to proceed for several hours to ensure maximum yield.

-

Isolation and Purification: The resulting blue precipitate of this compound was isolated by filtration. The crude dye was then washed with water to remove any remaining acid and unreacted starting materials. Further purification could have been achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data

Historical records from the 19th century often lack the detailed quantitative data that is standard in modern chemical literature. However, the commercial success of this compound and other related dyes developed by companies such as the Badische Anilin- & Sodafabrik (BASF) indicates that the yields of these early synthetic processes were sufficient for industrial-scale production. The primary measure of success would have been the tinctorial strength and fastness of the dye on various textiles.

| Parameter | Value (Estimated) |

| Molar Ratio (p-Nitrosodimethylaniline:α-Naphthol) | 1:1 |

| Reaction Temperature | Below room temperature (e.g., 0-10 °C) |

| Reaction Time | Several hours |

| Appearance of Product | Deep blue crystalline solid |

Reaction Mechanism and Workflow

The discovery of this compound can be visualized as a logical progression of chemical transformations. The following diagrams illustrate the core reaction pathway and a conceptual workflow of the discovery process.

Caption: The synthesis of this compound via the acid-catalyzed condensation of p-nitrosodimethylaniline and α-naphthol.

The Core Mechanism of Indophenol Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indophenol (B113434) blue and its derivatives are a class of organic compounds widely recognized for their intense blue color, a property that has been harnessed for decades in various analytical chemistry applications. This technical guide delves into the core mechanism of action of indophenol blue, with a primary focus on its formation via the Berthelot reaction for the quantification of ammonia (B1221849). Furthermore, it explores the application of a key derivative, 2,6-dichlorophenolindophenol (DCPIP), in the assessment of antioxidant capacity. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support researchers, scientists, and professionals in drug development in their understanding and application of these versatile compounds.

While the core structure of indophenol is related to indole, a common scaffold in many biologically active compounds, it is crucial to distinguish their roles. The primary utility of this compound lies in its properties as a chromophore for analytical quantification, rather than direct involvement in biological signaling pathways. This guide will elucidate these distinctions to provide a clear and accurate understanding of its function.

Core Mechanism of Action: The Berthelot Reaction

The formation of this compound is most famously achieved through the Berthelot reaction, a highly sensitive method for the colorimetric determination of ammonia.[1] The reaction proceeds in a multi-step fashion in an alkaline medium, involving the oxidative coupling of a phenolic compound with ammonia in the presence of a hypochlorite (B82951) source.[2]

The generally accepted mechanism involves three key steps:

-

Formation of Monochloramine: In an alkaline solution, ammonia reacts with hypochlorite (OCl⁻) to form monochloramine (NH₂Cl).[3]

-

Formation of Quinonechlorimine: The monochloramine then reacts with a phenol (B47542) molecule to form a quinonechlorimine intermediate.[3]

-

Formation of Indophenol: This intermediate subsequently undergoes a coupling reaction with a second phenol molecule to yield the indophenol dye.[3] The resulting indophenol anion is intensely blue, with its absorbance being directly proportional to the initial concentration of ammonia.

The reaction is often catalyzed by sodium nitroprusside (sodium nitroferricyanide(III) dihydrate), which significantly increases the rate of the second step.[3]

Signaling Pathway Diagram: Berthelot Reaction

Caption: The reaction mechanism for the formation of this compound via the Berthelot reaction.

Quantitative Data

The following tables summarize key quantitative data related to the this compound mechanism of action.

Table 1: Reaction Kinetics of the Berthelot Reaction

| Reaction Step | Order | Rate Constant | Reference |

| HOCl + NH₃ → NH₂Cl + H₂O | 2 | 3.2 x 10⁶ L·mol⁻¹·s⁻¹ | [4] |

| Quinonechlorimine + Phenol → Indophenol | - | 5.3 x 10⁻³ L·mol⁻¹·s⁻¹ (final step rate constant) | [4] |

Table 2: Spectrophotometric Data for Indophenol and Derivatives

| Compound | Wavelength of Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |

| Indophenol (from ammonia) | 630 nm | Not specified | Alkaline solution | [5] |

| Indophenol (from ammonia) | 630-655 nm | Not specified | Alkaline solution | [2] |

| 2,6-Dichlorophenolindophenol (DCPIP) | 600 nm (oxidized, blue) | ~21,000 M⁻¹cm⁻¹ (pH 7) | Aqueous buffer | [6][7][8] |

| 2,6-Dichlorophenolindophenol (DCPIP) | Colorless (reduced) | Not applicable | - | [8] |

Experimental Protocols

Protocol 1: Determination of Ammonia using the this compound (Berthelot) Method

This protocol is adapted for the quantification of ammonia in aqueous samples.

Materials:

-

Phenol solution (e.g., 5% w/v in ethanol)

-

Sodium nitroprusside solution (e.g., 0.5% w/v in deionized water)

-

Alkaline hypochlorite solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide)

-

Ammonia standard solutions

-

Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a series of ammonia standard solutions of known concentrations. Dilute unknown samples as necessary to fall within the range of the standards.

-

Reagent Addition:

-

To a known volume of sample or standard in a volumetric flask, add the phenol solution.

-

Add the sodium nitroprusside catalyst solution and mix thoroughly.

-

Add the alkaline hypochlorite solution, mix, and bring the flask to its final volume with deionized water.

-

-

Color Development: Allow the reaction mixture to stand in the dark for a specified time (e.g., 30-60 minutes) at a controlled temperature to allow for full color development.

-

Spectrophotometric Measurement: Measure the absorbance of the blue indophenol solution at its λmax (typically around 630 nm) using a spectrophotometer. Use a reagent blank (containing all reagents except the ammonia standard/sample) to zero the instrument.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the ammonia concentration in the unknown samples by interpolating their absorbance values on the calibration curve.

Experimental Workflow: Ammonia Quantification

Caption: A generalized workflow for the quantification of ammonia using the this compound method.

Protocol 2: Determination of Ascorbic Acid (Vitamin C) using DCPIP

This protocol outlines the use of 2,6-dichlorophenolindophenol (DCPIP) for the quantification of ascorbic acid.

Materials:

-

2,6-dichlorophenolindophenol (DCPIP) solution (e.g., 0.025% w/v in deionized water)

-

Ascorbic acid standard solutions

-

Metaphosphoric acid solution (as an extractant and stabilizer)

-

Spectrophotometer or burette for titration

-

Volumetric flasks and pipettes

Procedure (Spectrophotometric Method):

-

Sample Preparation: Extract ascorbic acid from the sample using a metaphosphoric acid solution. Prepare a series of ascorbic acid standards of known concentrations.

-

Reaction:

-

To a known volume of the sample extract or standard, add a known volume of the DCPIP solution.

-

The ascorbic acid will reduce the blue DCPIP to its colorless form.

-

-

Measurement: Immediately measure the decrease in absorbance of the DCPIP solution at its λmax (around 600 nm). The change in absorbance is proportional to the concentration of ascorbic acid.

-

Quantification: Create a standard curve by plotting the change in absorbance against the concentration of the ascorbic acid standards. Determine the ascorbic acid concentration in the sample from this curve.

Procedure (Titration Method):

-

Standardization: Titrate a known volume of the DCPIP solution with a standard ascorbic acid solution until the blue color of the DCPIP disappears. This determines the amount of ascorbic acid equivalent to a certain volume of the DCPIP solution.

-

Sample Titration: Titrate a known volume of the sample extract with the standardized DCPIP solution until a faint pink/blue color persists for at least 30 seconds.

-

Calculation: Calculate the ascorbic acid content in the sample based on the volume of DCPIP solution required for the titration.

Indophenol Derivatives in Antioxidant Assays

The redox properties of indophenol derivatives, such as 2,6-dichlorophenolindophenol (DCPIP), make them useful reagents in antioxidant capacity assays.[8] In these assays, the antioxidant compound reduces the colored, oxidized form of DCPIP to its colorless, reduced form. The extent of this color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the sample.

This principle is most famously applied in the quantification of ascorbic acid, a potent antioxidant.[9] The DCPIP assay can also be used to determine the total antioxidant capacity of a sample, providing a measure of the combined activity of all antioxidants present.[10]

Logical Relationship: DCPIP Antioxidant Assay

Caption: The redox reaction underlying the use of DCPIP in antioxidant capacity assays.

Conclusion

The this compound mechanism of action, primarily through the Berthelot reaction, remains a cornerstone of analytical chemistry for the sensitive and reliable quantification of ammonia. Its application extends to various fields, including environmental monitoring, clinical chemistry, and food science. Furthermore, the redox properties of indophenol derivatives like DCPIP provide a valuable tool for assessing antioxidant capacity. This technical guide has provided a detailed overview of the core chemical principles, practical experimental protocols, and key quantitative data to aid researchers and professionals in leveraging the capabilities of indophenol-based assays in their work. A clear understanding of these mechanisms and methodologies is essential for accurate and reproducible results in a wide range of scientific applications.

References

- 1. Indophenol - Wikipedia [en.wikipedia.org]

- 2. Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of Berthelot reaction steps in the absence and presence of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indophenol method | DOC [slideshare.net]

- 6. THE MOLAR EXTINCTION COEFFICIENT OF 2,6-DICHLOROPHENOL INDOPHENOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,6-DICHLOROINDOPHENOL (620-45-1, 956-48-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Dichlorophenolindophenol - Wikipedia [en.wikipedia.org]

- 9. Measuring changes in ascorbic acid (vitamin C) concentration in ripening fruit and vegetables - Science & Plants for Schools [saps.org.uk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Properties of Indophenol Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indophenol (B113434) blue is a deep blue dye belonging to the indophenol class of compounds. It is famously known as the product of the Berthelot reaction, a long-established and sensitive method for the colorimetric determination of ammonia (B1221849).[1][2][3] Beyond its analytical utility, the spectral characteristics of indophenol blue are of significant interest due to its conjugated system, which makes it a potential chromophore for various applications. This technical guide provides a comprehensive overview of the core spectral properties of this compound, detailed experimental protocols for its analysis, and a discussion of the factors influencing its optical behavior.

Core Spectral Properties

The vibrant color of this compound arises from its extended π-electron system, which allows for the absorption of light in the visible region of the electromagnetic spectrum. The key spectral properties are summarized below.

UV-Visible Absorption Spectroscopy

The absorption spectrum of this compound is characterized by a strong absorption band in the visible range, which is sensitive to the solvent environment and the pH of the solution.

Table 1: UV-Visible Absorption Properties of this compound

| Solvent/Condition | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Ethanol | 585 - 595 | ≥ 7500 | [4] |

| Aqueous Alkaline Solution (for ammonia determination) | 625 - 670 | 3.30 x 10⁴ (for the specific indophenol dye) | [3][5][6] |

| Methanol (B129727) | Data not available | Data not available | |

| DMSO | Data not available | Data not available |

Note: The molar absorptivity in aqueous alkaline solution is for the indophenol dye formed in situ from the reaction of phenol (B47542) with ammonia and a hypochlorite (B82951) source.

Factors Influencing Absorption Spectra

pH Dependence: The color of indophenol and its derivatives is highly dependent on the pH of the solution. Acidification of a blue indophenol solution can lead to the formation of a reddish species, sometimes referred to as "indophenol red," before becoming colorless in strongly acidic conditions. The optimal pH for the formation and maximum absorbance of the blue species in the Berthelot reaction is in the alkaline range, typically around pH 10.4-10.5.

Fluorescence Properties

Currently, there is a notable lack of data in the scientific literature regarding the intrinsic fluorescence properties of pure this compound, including its excitation and emission spectra, and fluorescence quantum yield. While fluorescence-based methods for ammonia detection exist, they typically employ different reagents that form highly fluorescent products, and are not based on the fluorescence of this compound itself.[7][8] Further research is required to characterize the fluorescence behavior of this compound.

Experimental Protocols

Synthesis and Purification of this compound

A general procedure for the formation and extraction of indophenol is as follows. This protocol is adapted from methods used for the analysis of ammonia.

Protocol 1: Formation and Extraction of Indophenol

-

Formation of this compound: In an aqueous solution, ammonia or an ammonium (B1175870) salt is reacted with a phenol and a hypochlorite source (e.g., sodium hypochlorite) in an alkaline buffer (pH ~10.5). A catalyst, such as sodium nitroprusside, is often added to enhance the reaction rate. The solution will develop a deep blue color upon formation of indophenol.[2]

-

Acidification: The solution is then acidified, for instance with hydrochloric acid, which leads to a color change to red, indicating the formation of the protonated form of indophenol.[9]

-

Solvent Extraction: The "indophenol red" is then extracted from the aqueous phase using an organic solvent such as ethyl acetate.[9]

-

Isolation: The organic phase is collected, and the solvent is evaporated to yield the indophenol compound. The product can then be redissolved in a suitable solvent like methanol for further analysis.[9]

Note: For obtaining a pure standard of this compound for spectral analysis, further purification steps such as chromatography would be necessary.

UV-Visible Spectroscopy for Spectral Characterization

Protocol 2: Determination of Absorption Spectrum and Molar Absorptivity

-

Preparation of Stock Solution: A precisely weighed amount of purified this compound is dissolved in a known volume of the desired solvent (e.g., ethanol, methanol, DMSO) to prepare a stock solution of known concentration.

-

Preparation of Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.

-

Spectrophotometer Setup: A UV-Visible spectrophotometer is blanked using the pure solvent.

-

Measurement: The absorbance of each dilution is measured at the wavelength of maximum absorbance (λmax).

-

Data Analysis:

-

The absorption spectrum (absorbance vs. wavelength) is recorded to determine the λmax.

-

A calibration curve of absorbance versus concentration is plotted.

-

The molar absorptivity (ε) is calculated from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

Logical Relationship: Factors Affecting this compound's Spectral Properties

References

- 1. Indophenol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Indophenol method | DOC [slideshare.net]

- 4. This compound | 132-31-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Spectrophotometric determination of trace amounts of phenol in waste water and biological fluids - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Berthelot Reaction for Indophenol Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Berthelot reaction, first described by Marcellin Berthelot in 1859, is a cornerstone of analytical chemistry for the determination of ammonia (B1221849).[1] The reaction produces a characteristic blue-colored indophenol (B113434) dye, the intensity of which is proportional to the ammonia concentration. This colorimetric method is widely employed in various fields, including environmental monitoring, clinical chemistry, and pharmaceutical analysis.[2][3] Its application extends to the quantification of urea (B33335) after its enzymatic hydrolysis to ammonia and in the analysis of total nitrogen in samples following Kjeldahl digestion.[1][3]

This technical guide provides a comprehensive overview of the Berthelot reaction, detailing its underlying mechanism, experimental protocols, quantitative performance, and the critical factors influencing its accuracy and reliability. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize or intend to implement this important analytical technique.

Core Reaction Mechanism

The Berthelot reaction is a multi-step process that occurs under alkaline conditions. The fundamental principle involves the reaction of ammonia with a phenolic compound in the presence of an oxidizing agent to form indophenol.[4]

The generally accepted mechanism proceeds as follows:

-

Formation of Monochloramine: In an alkaline medium, ammonia reacts with a hypochlorite (B82951) source (e.g., sodium hypochlorite) to form monochloramine.[4]

-

Formation of Quinone Chlorimine: The monochloramine then reacts with a phenol (B47542) molecule to produce a quinone chlorimine intermediate.[4]

-

Formation of Indophenol: This intermediate subsequently couples with a second phenol molecule to yield the indophenol dye.[4]

A catalyst, most commonly sodium nitroprusside, is often added to increase the reaction rate.[4]

Below is a diagram illustrating the core signaling pathway of the Berthelot reaction.

Caption: The reaction mechanism of indophenol formation.

Quantitative Data Summary

The performance of the Berthelot reaction can be influenced by the choice of reagents and reaction conditions. The most common variation involves the substitution of the toxic phenol with the less hazardous sodium salicylate (B1505791).[1] The following tables summarize key quantitative data for both the traditional phenol-based method and the salicylate-based modification.

Table 1: Comparison of Phenol vs. Salicylate Methods

| Parameter | Phenol Method | Salicylate Method | Reference(s) |

| Limit of Detection (LOD) | ~10 µg/L | 0.044 mg/L | [4][5] |

| Limit of Quantification (LOQ) | - | 0.147 mg/L | [4] |

| Linear Range | 0.24–4.7 µg | 0.05 to 1.00 mg/L | [4][5] |

| Toxicity | High | Low | [1] |

| Reaction Time | Longer | Shorter | [2] |

| pH Stability | Narrower Range | Wider Range | [2] |

Table 2: Influence of Interfering Substances

The accuracy of the Berthelot reaction can be affected by the presence of various interfering ions and compounds in the sample matrix.

| Interfering Substance | Effect on Phenol Method | Effect on Salicylate Method | Mitigation Strategy | Reference(s) |

| Calcium (Ca²⁺) | Minimal interference | Minimal interference | Addition of citrate (B86180) or EDTA | [2] |

| Magnesium (Mg²⁺) | Significant interference | Significant interference | Addition of citrate or EDTA | [2] |

| Copper (Cu²⁺) | Unstable absorbance with citrate | Interference minimized with citrate or EDTA | Use of EDTA with the salicylate method | [2] |

| Iron (Fe³⁺) | Unstable absorbance with citrate | Interference minimized with citrate or EDTA | Use of EDTA with the salicylate method | [2] |

| Chloride (Cl⁻) | No significant effect | Shifts maximum absorbance wavelength | - | [2] |

| Sulfite (from SO₂) | Negative interference at high concentrations | - | Bubbling oxygen through the sample | [6] |

| Creatine (B1669601) | Major source of interference | - | Anion exchange resin treatment | [7] |

| Amino Acids | Can cause positive or negative interference | - | Optimization of hypochlorite concentration | [8] |

Table 3: Optimal Reaction Conditions

Optimizing reaction parameters is crucial for achieving maximum sensitivity and reproducibility.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 9.5 - 11.5 | The optimal pH can vary depending on the specific reagents and catalyst used. | [9][10] |

| Temperature | 30 - 37 °C | Gentle heating can reduce the time required for color development. | [10][11] |

| Wavelength (λmax) | 630 - 660 nm | The exact wavelength of maximum absorbance can be influenced by the solvent and interfering substances. | [2][4] |

Experimental Protocols

This section provides detailed methodologies for performing the Berthelot reaction using both phenol and salicylate.

Protocol 1: Phenol-Hypochlorite Method for Ammonia Determination

This protocol is adapted from the United States Environmental Protection Agency (EPA) Method 350.1.[12]

Reagent Preparation:

-

Sodium Phenolate (B1203915) Solution: Dissolve 83 g of phenol in 500 mL of distilled water. While stirring and cooling under a water faucet, cautiously add 32 g of NaOH in small increments. Once cool, dilute to 1 L with distilled water.[12]

-

Sodium Hypochlorite Solution: Use a commercial solution containing 5.25% available chlorine or prepare by dissolving the appropriate amount of a solid source.

-

Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside in 100 mL of distilled water. Store in a brown bottle.

-

Alkaline Citrate Solution: Dissolve 200 g of trisodium (B8492382) citrate and 10 g of sodium hydroxide (B78521) in distilled water and dilute to 1 L.

-

Ammonia Standard Stock Solution (1000 mg/L NH₃-N): Dissolve 3.819 g of anhydrous ammonium (B1175870) chloride (NH₄Cl), dried at 100°C, in distilled water and dilute to 1 L.[12]

Experimental Workflow:

Caption: Workflow for the phenol-hypochlorite method.

Procedure:

-

To 25 mL of sample in a 50 mL volumetric flask, add 5 mL of the alkaline citrate solution.

-

Add 2 mL of the sodium phenolate solution and mix.

-

Add 1 mL of the sodium nitroprusside solution and mix.

-

Add 2.5 mL of the sodium hypochlorite solution and mix thoroughly.

-

Bring the volume to 50 mL with distilled water and mix.

-

Allow the color to develop at room temperature (22-27°C) for at least 1 hour.

-

Measure the absorbance at 640 nm using a spectrophotometer.

-

Prepare a calibration curve using a series of ammonia standards.

Protocol 2: Salicylate-Hypochlorite Method for Ammonia Determination

This protocol is a safer alternative to the phenol-based method.

Reagent Preparation:

-

Salicylate-Nitroprusside Reagent: Dissolve 150 g of sodium salicylate and 0.3 g of sodium nitroprusside in deionized water and dilute to 1 L.

-

Hypochlorite-Alkali Reagent: Mix 100 mL of a commercial bleach solution (containing ~5% sodium hypochlorite) with 100 mL of a 2 M sodium hydroxide solution.

-

Ammonia Standard Stock Solution: Prepare as described in Protocol 1.

Experimental Workflow:

Caption: Workflow for the salicylate-hypochlorite method.

Procedure:

-

To 10 mL of the sample in a suitable container, add 4 mL of the salicylate-nitroprusside reagent and mix.

-

Add 4 mL of the hypochlorite-alkali reagent and mix thoroughly.

-

Allow the color to develop at room temperature for 30 minutes.

-

Measure the absorbance at 660 nm.

-

Prepare a calibration curve using a series of ammonia standards.

Applications in Drug Development

The Berthelot reaction is a valuable tool in the pharmaceutical industry for various applications, including:

-

Quantification of nitrogen content: In the analysis of nitrogen-containing active pharmaceutical ingredients (APIs) and intermediates.

-

Purity assessment: To determine the presence of ammonia as an impurity in raw materials or finished products.

-

Stability studies: To monitor the degradation of nitrogen-containing drugs that may release ammonia over time.

-

Enzyme kinetics: In assays involving enzymes that produce or consume ammonia, such as urease.[3]

Conclusion

The Berthelot reaction remains a robust and sensitive method for the determination of ammonia. By understanding the underlying chemistry, optimizing reaction conditions, and being mindful of potential interferences, researchers and drug development professionals can effectively utilize this technique for accurate and reliable quantification. The choice between the traditional phenol-based method and the safer salicylate alternative will depend on laboratory safety protocols and the specific requirements of the analysis. With careful implementation, the Berthelot reaction is an indispensable analytical tool in a wide range of scientific disciplines.

References

- 1. Berthelot's reagent - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. labcarediagnostics.com [labcarediagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Correction for creatine interference with the direct indophenol measurement of NH3 in steady-state nitrogenase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. epa.gov [epa.gov]

Indophenol Blue as a pH Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indophenol (B113434) blue, systematically known as N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is a synthetic dye belonging to the indophenol family. While extensively utilized in the colorimetric determination of ammonia (B1221849) through the Berthelot reaction, its properties as a pH indicator also present significant utility in various scientific applications, including chemical assays and titrations. This technical guide provides a comprehensive overview of indophenol blue's function as a pH indicator, detailing its chemical properties, synthesis, and practical application in experimental settings.

Chemical and Physical Properties

This compound is a dark purple to black powder with the chemical formula C₁₈H₁₆N₂O.[1] It is characterized by a conjugated system that is responsible for its vibrant color. The molecule's structure allows for protonation and deprotonation, leading to distinct color changes in response to varying pH levels. In acidic solutions, this compound typically appears yellow, while in alkaline conditions, it exhibits a blue color.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Systematic Name | N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine | [2] |

| CAS Number | 132-31-0 | [1] |

| Molecular Formula | C₁₈H₁₆N₂O | [1] |

| Molecular Weight | 276.33 g/mol | [1] |

| Appearance | Gray to dark purple to black powder | [1] |

| Melting Point | 168-170 °C | |

| Predicted pKa | 3.18 |

pH Indicator Mechanism and Spectrophotometric Data

The function of this compound as a pH indicator is rooted in its ability to exist in different resonance structures depending on the hydrogen ion concentration. The protonation and deprotonation of the molecule alter its electronic configuration and, consequently, its absorption spectrum in the visible range.

The primary mechanism involves the protonation of the imino nitrogen atom in acidic conditions. This disrupts the conjugated system extending to the dimethylamino group, leading to a hypsochromic shift (shift to a shorter wavelength) in the maximum absorbance, which is perceived as a color change from blue to yellow.

Table 2: Spectrophotometric Data for this compound

| pH Condition | Color | λmax (approximate) |

| Acidic | Yellow | ~400-450 nm |

| Alkaline | Blue | ~630-655 nm |

Note: The exact λmax can vary slightly depending on the solvent and concentration.

The spectrophotometric analysis of this compound at different pH values is essential for its use as a quantitative pH indicator. By measuring the absorbance at the λmax of the acidic and basic forms, the ratio of the two species can be determined, allowing for a precise calculation of the pH using the Henderson-Hasselbalch equation.

Experimental Protocols

Synthesis of this compound (via Berthelot Reaction)

This compound is synthesized through the Berthelot reaction, which involves the reaction of a phenol (B47542) with ammonia in the presence of an oxidizing agent. For N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, a naphthoquinone derivative is used.

Materials:

-

N,N-Dimethyl-p-phenylenediamine

-

Ethanol (B145695) (or other suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1,4-naphthoquinone in ethanol.

-

In a separate flask, dissolve N,N-Dimethyl-p-phenylenediamine in ethanol.

-

Slowly add the N,N-Dimethyl-p-phenylenediamine solution to the 1,4-naphthoquinone solution with constant stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by the formation of the deep blue colored product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a crystalline powder.

Preparation of this compound Indicator Solution

Materials:

-

This compound powder

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of 95% ethanol.

-

If necessary, gently warm the solution to aid dissolution.

-

Store the indicator solution in a tightly sealed, dark-colored bottle away from light.

Spectrophotometric Determination of pH

Materials:

-

This compound indicator solution

-

Buffer solutions of known pH

-

Sample of unknown pH

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Determination of λmax:

-

Prepare two solutions of the this compound indicator in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) buffers.

-

Scan the absorbance of each solution across the visible spectrum (e.g., 380-780 nm) to determine the wavelength of maximum absorbance (λmax) for the acidic (yellow) and basic (blue) forms.

-

-

Preparation of a Calibration Curve (Optional but Recommended):

-

Prepare a series of buffer solutions with known pH values spanning the expected transition range of the indicator.

-

Add a constant, small volume of the this compound indicator solution to each buffer solution.

-

Measure the absorbance of each solution at the λmax of the basic form.

-

Plot a graph of absorbance versus pH.

-

-

Measurement of Unknown pH:

-

Add the same constant volume of the this compound indicator solution to the sample of unknown pH.

-

Measure the absorbance of the sample at the λmax of both the acidic and basic forms.

-

The pH can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn]) Where [In⁻] and [HIn] are the concentrations of the basic and acidic forms, respectively, which can be determined from their absorbances and molar absorptivities. Alternatively, the pH can be interpolated from the calibration curve.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis Pathway: Berthelot Reaction

Caption: Simplified synthesis of this compound.

pH-Dependent Equilibrium of this compound

Caption: pH-dependent equilibrium of this compound.

Conclusion

This compound serves as a valuable pH indicator, particularly in spectrophotometric applications where precise pH determination is required. Its distinct color change from yellow in acidic media to blue in alkaline conditions, coupled with a strong absorbance in the visible spectrum, allows for accurate and reproducible pH measurements. The synthesis via the Berthelot reaction is straightforward, making it an accessible tool for research, quality control, and various analytical procedures in scientific and industrial laboratories. Further characterization of its pKa and the pH-dependent spectral properties in various solvent systems will continue to enhance its utility as a versatile chemical probe.

References

The Chemical Landscape of Indophenol Blue: A Technical Guide

Indophenol (B113434) blue, with the systematic name N-(4-dimethylaminophenyl)-1,4-naphthoquinoneimine, is a synthetic dye belonging to the indophenol family. This in-depth guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reaction mechanisms, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Indophenol Blue

This compound is a dark purple to black crystalline powder.[1] Its vibrant blue color in solution arises from an extended conjugated system within its molecular structure.[2] This conjugation is also responsible for its strong absorbance in the visible spectrum, making it useful for various spectrophotometric applications.[2]

| Property | Value | Reference(s) |

| CAS Number | 132-31-0 | [3] |

| Molecular Formula | C₁₈H₁₆N₂O | [3] |

| Molecular Weight | 276.34 g/mol | [1][3] |

| Appearance | Gray to dark purple to black powder/crystal | [1] |

| Melting Point | 168-170 °C | [1] |

| λmax (in Ethanol) | 585-595 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ≥ 7500 L·mol⁻¹·cm⁻¹ (in Ethanol at 585-595 nm) | [1][2][3] |

| Solubility | Soluble in water | [2] |

Chemical Structure

The chemical structure of this compound is characterized by a naphthoquinoneimine core linked to a dimethylaminophenyl group.

Caption: Chemical structure of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, or N-(4-dimethylaminophenyl)-1,4-naphthoquinoneimine, can be achieved through the oxidative coupling of 1,4-naphthoquinone (B94277) and N,N-dimethyl-p-phenylenediamine. The following protocol is a general guideline based on related synthetic procedures.

Materials:

-

1,4-Naphthoquinone

-

N,N-Dimethyl-p-phenylenediamine

-

Ethanol (or another suitable inert solvent like dioxane)

-

Acetic acid (catalyst)

Procedure:

-

Dissolve N,N-dimethyl-p-phenylenediamine in an inert solvent such as ethanol.

-

In a separate flask, dissolve 1,4-naphthoquinone in the same solvent.

-

Slowly add the 1,4-naphthoquinone solution to the N,N-dimethyl-p-phenylenediamine solution with constant stirring at room temperature.

-

Add a catalytic amount of acetic acid to the reaction mixture to increase the reaction velocity.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by filtration if it precipitates out of the solution.

-

The crude product can be purified by recrystallization from a suitable solvent to yield the final this compound.

Synthesis Pathway

The synthesis of this compound involves the reaction of 1,4-naphthoquinone with N,N-dimethyl-p-phenylenediamine.

Caption: Synthesis of this compound.

Reaction Mechanism

The formation of this compound from 1,4-naphthoquinone and N,N-dimethyl-p-phenylenediamine is believed to proceed through a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The amino group of N,N-dimethyl-p-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of 1,4-naphthoquinone.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the carbonyl group, forming a hydroxyl group.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final imine product, this compound. The reaction is catalyzed by acid.

Caption: Reaction mechanism for this compound synthesis.

References

Indophenol Blue Powder: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of Indophenol (B113434) Blue powder, a vital dye used in various analytical and diagnostic applications. This document is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Core Physical and Chemical Properties

Indophenol Blue, a dark blue to black crystalline powder, is an organic compound with significant applications in analytical chemistry, particularly in the colorimetric determination of ammonia (B1221849) via the Berthelot reaction.[1][2][3] Its chemical structure and properties make it a valuable tool in various laboratory settings.

| Property | Value | Source |

| CAS Number | 132-31-0 | [1][2][4] |

| Molecular Formula | C₁₈H₁₆N₂O | [1][2][4] |

| Molecular Weight | 276.33 g/mol | [1][4] |

| Appearance | Blue, green to black powder | [5] |

| Melting Point | 168-170 °C | [1][6] |

| Boiling Point | 427.7±45.0 °C (Predicted) | [6] |

| Solubility | Soluble in water | [5] |

| Maximum Absorption (λmax) | 606 nm, ~625 nm | [7] |

Experimental Protocols

Spectrophotometric Determination of Ammonia using the Berthelot Reaction

The most prominent application of this compound is in the quantification of ammonia. This is achieved through the Berthelot reaction, where the formation of this compound is directly proportional to the ammonia concentration.[3][7]

Principle:

In an alkaline medium, ammonia reacts with hypochlorite (B82951) to form monochloramine. The monochloramine then reacts with two equivalents of a phenolic compound (such as phenol) to form this compound. The intensity of the resulting blue color, which absorbs maximally at approximately 625 nm, is measured spectrophotometrically to determine the initial ammonia concentration.[7][8][9][10]

Typical Reagents:

-

Phenol (B47542) Solution: A solution of phenol in ethanol (B145695) or isopropanol.

-

Sodium Hypochlorite Solution: A dilute solution of sodium hypochlorite.

-

Alkaline Buffer: To maintain the required high pH for the reaction.

-

Sodium Nitroprusside Solution (Catalyst): To increase the rate and sensitivity of the reaction.[8]

General Procedure:

-

Sample Preparation: A known volume of the sample containing ammonia is mixed with the phenol solution and the alkaline buffer.

-

Addition of Hypochlorite: The sodium hypochlorite solution is added, initiating the formation of monochloramine.

-

Catalyst Addition: The sodium nitroprusside solution is added to catalyze the reaction between monochloramine and phenol.

-

Color Development: The solution is incubated at room temperature for a specific period to allow for the full development of the blue indophenol dye.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically around 625 nm) using a spectrophotometer.

-

Quantification: The concentration of ammonia in the original sample is determined by comparing the absorbance to a standard curve prepared using known concentrations of ammonia.[7][8]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of ammonia using the this compound method.

Caption: General workflow for ammonia quantification.

It is important to note that while this compound is a distinct compound, the term "indophenol" is also used more broadly for a class of related dyes.[3] The specific compound detailed in this guide, N-(p-dimethylaminophenyl)-1,4-naphthoquinoneimine, is what is commonly referred to as this compound in commercial and research contexts.[3]

References

- 1. guidechem.com [guidechem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Indophenol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. CAS 132-31-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 132-31-0 [chemicalbook.com]

- 7. wyzant.com [wyzant.com]

- 8. Indophenol method | DOC [slideshare.net]

- 9. What is the molar absorptivity (?) of the indophenol | Chegg.com [chegg.com]

- 10. Solved Treatment of ammonia with phenol in the presence of | Chegg.com [chegg.com]

Indophenol Blue: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on Indophenol (B113434) Blue, covering its chemical identity, properties, and diverse applications in research and diagnostics. This document provides detailed methodologies for its principal uses and is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Identity

Indophenol Blue, a synthetic dye, is a valuable tool in various scientific disciplines. Its utility stems from its distinct colorimetric properties, which are harnessed in a range of analytical and diagnostic assays.

CAS Number: 132-31-0[1][2][3][4]

Synonyms: this compound has a variety of synonyms, reflecting its widespread use and chemical nomenclature. These include:

-

4-(4-dimethylaminophenyl)iminonaphthalen-1-one[1]

-

N-(4-Dimethylaminophenyl)-1,4-naphthoquinoneimine[3]

-

Naphthol blue[1]

-

CI 49700

-

INDOPHENOL

-

ALPHA-NAPHTHOL BLUE

-

N-(4-Dimethylaminophenyl)-1,4-naphthoquinomeimine[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₂O | [1][2] |

| Molecular Weight | 276.33 g/mol | [1][4] |

| Appearance | Gray to dark purple to black powder/crystal | [3] |

| Melting Point | 168-170 °C | [4][6] |

| λmax (in Ethanol) | 606 nm | [4] |

| Solubility | Soluble in water | [5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [6] |

Synthesis of this compound

The synthesis of this compound is most famously achieved through the Berthelot reaction. This reaction, first described by Marcellin Berthelot, involves the reaction of ammonia (B1221849) with a phenol (B47542) and a hypochlorite (B82951) in an alkaline solution to produce the characteristic blue-colored indophenol.[7] While various phenols can be utilized, the reaction with phenol itself is a classic example.

The reaction mechanism is understood to proceed in three main steps:

-

Formation of Monochloramine: In a basic solution, ammonia reacts with hypochlorite to form monochloramine.

-

Formation of Benzoquinone Chlorimine: The newly formed monochloramine then reacts with a phenol molecule. This step is often catalyzed by sodium nitroprusside.

-

Formation of Indophenol: Finally, the benzoquinone chlorimine reacts with a second phenol molecule to yield the indophenol dye.

Caption: The reaction mechanism for the synthesis of this compound via the Berthelot reaction.

Key Applications and Experimental Protocols

This compound's utility spans various scientific applications, from quantitative analysis to biological staining. The following sections detail the methodologies for its most common uses.

Quantification of Ammonia: The Berthelot Reaction

The Berthelot reaction remains a cornerstone of ammonia quantification in diverse samples, including biological fluids, environmental waters, and soil extracts.[7][8] The intensity of the blue color produced is directly proportional to the ammonia concentration and can be measured spectrophotometrically.

This protocol is a generalized procedure and may require optimization based on the specific sample matrix and expected ammonia concentration.

Reagents:

-

Phenol Reagent: Dissolve phenol and sodium nitroprusside in deionized water. A common preparation involves dissolving 3.0 g of phenol and 0.015 g of sodium nitroferricyanide in 50 ml of deionized water. Store at 4°C.

-

Hypochlorite Reagent: Prepare a solution of sodium hypochlorite in a basic solution. For example, dissolve 1.5 g of sodium hydroxide (B78521) and 2.4 ml of sodium hypochlorite solution (>8% active chlorine) in 50 ml of deionized water. Store at 4°C.

-

Ammonia Standard Solutions: Prepare a series of standard solutions of ammonium (B1175870) chloride in deionized water to generate a calibration curve.

Procedure:

-

Sample Preparation: Prepare the sample by diluting it with deionized water to an appropriate concentration.

-

Reaction: To a set volume of the sample or standard, add the phenol reagent followed by the hypochlorite reagent. The exact volumes and order of addition may vary depending on the specific kit or protocol being followed.

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for full color development.

-

Measurement: Measure the absorbance of the resulting blue solution at a wavelength between 630 nm and 670 nm using a spectrophotometer.

-

Quantification: Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.

Caption: A typical experimental workflow for the quantification of ammonia using the this compound method.

Determination of Protein Content

The this compound method can be adapted to determine the protein content in biological samples, such as cereal grains.[9] This indirect method relies on the conversion of the organic nitrogen within the protein into ammonia, which is then quantified using the Berthelot reaction.

-

Digestion: The sample is first digested to convert the organic nitrogen into ammonium ions.

-

Ammonia Quantification: The resulting solution containing ammonium ions is then analyzed using the standard this compound (Berthelot) method as described in section 3.1.1.

-

Protein Calculation: The protein content is calculated from the nitrogen content using an appropriate conversion factor.

Enzyme Activity Assays

The this compound method is employed in enzyme assays where the enzymatic activity results in the production of ammonia. A notable example is the measurement of urease activity in soil samples.[10][11] Urease catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide.

-

Incubation: A soil sample is incubated with a urea solution in a suitable buffer.

-